4-Chloro-2-methyl-3,5-dinitropyridine
Description
Structural Characterization of 4-Chloro-2-methyl-3,5-dinitropyridine
IUPAC Nomenclature and Systematic Identification
The compound is systematically identified as This compound , reflecting its substituents on the pyridine ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 859299-18-6 |
| Molecular Formula | C₆H₄ClN₃O₄ |
| Molecular Weight | 217.57 g/mol |
| PubChem CID | 53485775 |
| InChIKey | WYIQLPFZSBJUCZ-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C(=C1N+[O-])Cl)N+[O-] |
The nomenclature adheres to IUPAC guidelines, with substituents prioritized by alphabetical order (chloro, methyl, nitro groups).
Molecular Geometry and Crystallographic Data
While direct crystallographic data for this compound remains limited, its geometry can be inferred from analogous nitropyridines and computational modeling:
Core Pyridine Ring
- Planar aromatic structure with sp² hybridization at all carbon atoms.
- Nitro groups at positions 3 and 5 adopt coplanar orientations relative to the ring, enhancing electron-withdrawing effects.
- Chlorine at position 4 and methyl at position 2 introduce steric and electronic perturbations.
Comparative Crystallographic Insights
For structurally similar compounds:
The methyl group in this compound likely induces slight distortions in the ring, similar to steric effects observed in 2-methoxy-3,5-dinitropyridine.
Comparative Analysis with Related Nitropyridine Derivatives
The positioning of substituents critically impacts reactivity and stability. Below is a comparison with structurally related nitropyridines:
Electronic and Steric Effects
- Electron-withdrawing nitro groups at positions 3 and 5 deactivate the pyridine ring, reducing nucleophilic substitution reactivity.
- Methyl group at position 2 introduces steric hindrance, potentially altering regioselectivity in electrophilic substitutions.
- Chlorine at position 4 serves as a leaving group in nucleophilic aromatic substitution reactions, though its electron-withdrawing nature may slow reaction kinetics.
Thermal and Stability Considerations
While explicit thermal data for this compound is unavailable, analogous nitropyridines (e.g., 2-chloro-3,5-dinitropyridine) exhibit high thermal stability due to resonance stabilization from nitro groups. The methyl group may slightly reduce stability compared to unsubstituted analogs.
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O4/c1-3-6(10(13)14)5(7)4(2-8-3)9(11)12/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQLPFZSBJUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704825 | |
| Record name | 4-Chloro-2-methyl-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859299-18-6 | |
| Record name | 4-Chloro-2-methyl-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Substitution
- Starting Material: Pyridine
- Reaction: Pyridine reacts with methyl chloride to form 4-chloro-2-methylpyridine.
- Mechanism: Electrophilic substitution where the methyl group is introduced at the 2-position and chlorine at the 4-position.
- Conditions: Typically involves controlled temperature and solvent conditions to favor substitution at desired positions.
Nitration to Form this compound
- Substrate: 4-chloro-2-methylpyridine
- Reagent: Nitric acid (HNO3), often in combination with sulfuric acid (H2SO4) as a nitrating mixture.
- Outcome: Introduction of nitro groups at the 3 and 5 positions on the pyridine ring.
- Conditions: Mild nitration conditions are used to avoid over-nitration or decomposition, typically at low temperatures (around 0°C to room temperature).
Alternative Synthetic Routes and Research Findings
While the above method is classical, other routes have been explored for related dinitropyridine compounds, which can inform improvements or variations in synthesis:
Oxidative Amination and Nucleophilic Substitution: For related compounds such as 3,5-dinitro-2,4,6-triaminopyridine, oxidative amination using potassium permanganate in liquid ammonia has been employed, highlighting nucleophilic aromatic substitution mechanisms (SN(ANRORC)) that could be adapted for nitration or substitution steps in dinitropyridine synthesis.
Mercuration and Bromination Routes: Older methods involving mercuric acetate and bromination have been largely replaced due to low yields and toxic byproducts.
Data Table: Summary of Preparation Steps
Comparative Notes on Related Nitro-Substituted Pyridines
Research on related dinitropyridine compounds indicates:
- Nitration patterns are influenced by existing substituents on the ring.
- Oxidative amination and nucleophilic substitution provide alternative synthetic pathways, especially for amino-substituted derivatives, but are less common for direct dinitro derivatives.
- Industrial scale processes avoid routes involving toxic intermediates such as 4-chloro-2-methylaniline due to health risks.
Chemical Reactions Analysis
4-Chloro-2-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
4-Chloro-2-methyl-3,5-dinitropyridine is primarily used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the development of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of the nitro groups enhances its reactivity, making it suitable for further functionalization.
Synthesis of Dyes and Pigments
This compound is also utilized in the production of dyes and pigments. Its unique structural features allow it to participate in reactions that yield vibrant colors suitable for textiles and coatings. For instance, the incorporation of this compound into dye structures can lead to enhanced lightfastness and stability.
Agricultural Applications
Potential Herbicide
Research indicates that this compound exhibits herbicidal properties. It has been studied for its effectiveness against various weed species, making it a candidate for development as a selective herbicide. The compound's mode of action involves disrupting key metabolic pathways in target plants.
Pesticide Development
Beyond herbicides, this compound is being explored for use in developing pesticides. Its ability to interact with biological systems suggests potential efficacy against pests while minimizing harm to non-target organisms. This application is particularly relevant in integrated pest management strategies.
Materials Science
Fluorescent Markers
In materials science, this compound is employed in creating fluorescent markers. These markers are vital in biological imaging and diagnostics due to their ability to emit light upon excitation. The compound’s fluorescence properties can be tailored through chemical modifications, enhancing its utility in various applications.
-
Synthesis of Biologically Active Compounds
A study demonstrated the synthesis of novel pyridine derivatives using this compound as a starting material. These derivatives showed promising activity against specific cancer cell lines, indicating potential pharmaceutical applications . -
Herbicidal Efficacy Testing
Field trials conducted to evaluate the herbicidal efficacy of formulations containing this compound showed significant reductions in weed biomass compared to untreated controls. The results suggest that this compound could be developed into an effective herbicide . -
Development of Fluorescent Probes
Research on the modification of this compound led to the creation of new fluorescent probes with enhanced brightness and stability for cellular imaging applications .
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3,5-dinitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 2-Chloro-3,5-dinitropyridine (CAS 2578-45-2): This analog lacks the methyl group at the 2-position but shares the chloro and nitro substituents. It is classified as hazardous (6.3A, 6.4A) due to toxicity and environmental risks . Its reaction with aniline in ionic liquids shows solvent-dependent kinetics, highlighting the influence of chloro and nitro groups on nucleophilic substitution .
- 2-Amino-3,5-dinitropyridine: Replacing chlorine with an amino group increases hydrogen-bonding capacity, as evidenced by its higher melting point (192°C) and distinct IR peaks (3300–3410 cm⁻¹ for NH₂ stretches) . This substitution enhances solubility in polar solvents but may reduce thermal stability compared to chloro derivatives .
- 3,5-Dinitro-2,4,6-triaminopyridine: Multiple amino groups significantly alter explosive properties. This compound exhibits a crystal density of 1.86 g/cm³ and is inert to further amination under standard conditions, emphasizing the stabilizing role of amino groups in polynitropyridines .
Physical and Chemical Properties
*Data inferred from structural analogs.
Catalytic and Energetic Performance
Bimetallic Catalysts (e.g., Pb/Cu salts of hydroxy-dinitropyridines) :
Hydroxy-dinitropyridine lead/copper composites enhance combustion efficiency in solid propellants by lowering pressure indices (e.g., from 8–16 MPa to <3.0%) . Copper salts decompose ~80°C earlier than lead salts, generating carbonaceous residues that prevent lead agglomeration .- Comparison : Chloro-dinitropyridines may serve as precursors to such catalysts, but methyl substitution could influence ligand coordination and decomposition pathways.
Toxicity :
2-Chloro-3,5-dinitropyridine exhibits underpredicted toxicity in Tetrahymena pyriformis models, suggesting nitro and chloro groups contribute to bioactivity . Methyl groups in the target compound might alter bioavailability or metabolic pathways.
Biological Activity
Overview
4-Chloro-2-methyl-3,5-dinitropyridine (C6H4ClN3O4) is an organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure with multiple nitro groups, which significantly influences its reactivity and biological interactions.
- Molecular Formula : C6H4ClN3O4
- IUPAC Name : this compound
- CAS Number : 859299-18-6
Synthesis
The synthesis of this compound typically involves the nitration of 2-chloro-4-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid. This process requires careful control of temperature to ensure the desired product is obtained without excessive decomposition or formation of by-products.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study showed that at concentrations as low as 50 µM, the compound could inhibit the growth of certain pathogenic bacteria by disrupting their cellular processes .
Anticancer Activity
The anticancer potential of this compound has also been explored. Various derivatives of dinitropyridines have shown promise in inhibiting cancer cell proliferation. A case study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against multiple cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with key molecular targets within cells. The nitro groups facilitate redox reactions and allow for the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer effects .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-methyl-3,5-dinitropyridine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nitration and chlorination of methyl-substituted pyridine precursors. For example, starting with 2-methylpyridine, sequential nitration at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) yields 3,5-dinitro-2-methylpyridine. Subsequent chlorination at position 4 using POCl₃ or PCl₅ in refluxing conditions introduces the chloro substituent .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) improves purity. Characterization via ¹H/¹³C NMR (e.g., δ ~8.9 ppm for aromatic protons) and IR (nitro group stretches at ~1530 cm⁻¹) confirms structural integrity .
Q. How can the electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chloro group at position 4 and nitro groups at 3,5 positions create a strong electron-deficient aromatic system, favoring nucleophilic aromatic substitution (SNAr). The methyl group at position 2 sterically hinders para-substitution but enhances meta-directing effects. Reactivity can be probed using kinetic studies with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF). Monitor reaction progress via HPLC or TLC (Rf shifts) .
Q. What spectroscopic techniques are critical for characterizing intermediates in synthetic pathways?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms regiochemistry of nitro/chloro groups (e.g., bond angles ~120° for aromatic ring distortion) .
- Mass spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 231 for [M]+) and fragmentation patterns (loss of NO₂ or Cl groups) .
Advanced Research Questions
Q. How do reaction kinetics vary with solvent polarity in SNAr reactions involving this compound?
- Methodological Answer : Conduct kinetic experiments in binary solvent systems (e.g., DMSO-water or MeCN-water) to assess substituent effects. Use pseudo-first-order conditions with excess nucleophile (e.g., aniline derivatives). Rate constants (k) derived from UV-Vis absorbance decay at λmax ~400 nm (nitro group absorption) reveal solvent polarity’s role in transition-state stabilization. For example, higher DMSO content accelerates reactions due to improved charge separation .
Q. What computational methods predict the thermal stability and decomposition pathways of nitro-substituted pyridines?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs) of C–NO₂ and C–Cl bonds. Thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min) identifies decomposition onset temperatures (~200–250°C). Correlate computational data with experimental DSC exotherms to map decomposition mechanisms (e.g., nitro → nitrite rearrangement) .
Q. How can contradictory data on regioselectivity in substitution reactions be resolved?
- Methodological Answer : Contradictions may arise from competing steric/electronic effects. Use Hammett σ⁺ constants to quantify substituent electronic contributions. For example, the methyl group’s +I effect may dominate over nitro groups’ –M effect in certain solvents. Validate via competitive reactions with isotopic labeling (e.g., ¹⁵N-labeled amines tracked via LC-MS) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches address variability in synthetic yield data across studies?
- Methodological Answer : Apply multivariate ANOVA to assess factors like temperature, solvent purity, and catalyst loading. For example, a Plackett-Burman design can identify critical variables in chlorination steps. Report confidence intervals (95%) for yields to highlight reproducibility issues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
